molecular formula C11H12O2 B1330253 1-Acetoxyindan CAS No. 26452-98-2

1-Acetoxyindan

Cat. No.: B1330253
CAS No.: 26452-98-2
M. Wt: 176.21 g/mol
InChI Key: BZZWYQKRGRYJAX-UHFFFAOYSA-N
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Description

1-Acetoxyindan is an organic compound belonging to the class of indanes. The compound is also referred to as 1-Acetoxyindane or 1-Indanyl acetate .

Preparation Methods

1-Acetoxyindan can be synthesized through several methods. One common synthetic route involves the acetylation of indan-1-ol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of this compound . Industrial production methods may involve similar acetylation processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-Acetoxyindan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form indan-1-one using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield indan-1-ol, typically using reducing agents like lithium aluminum hydride.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields indan-1-one, while reduction produces indan-1-ol.

Scientific Research Applications

1-Acetoxyindan has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetoxyindan involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. Additionally, it may influence cellular signaling pathways, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

1-Acetoxyindan can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,3-dihydro-1H-inden-1-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8(12)13-11-7-6-9-4-2-3-5-10(9)11/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZWYQKRGRYJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283408
Record name 1-Acetoxyindan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26452-98-2
Record name 1-Indanyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26452-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 62558
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026452982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 26452-98-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62558
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Record name 26452-98-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Acetoxyindan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-acetoxyindan lose acetic acid upon fragmentation in a mass spectrometer?

A1: The research demonstrates that this compound undergoes a specific 1,3-elimination of acetic acid during mass spectrometry analysis []. This means that the acetic acid molecule is eliminated by the concerted loss of a hydrogen atom from the carbon three positions on the indane ring and the acetoxy group at the carbon one position. This specific fragmentation pathway provides valuable information about the structure of this compound and can be utilized for its identification and characterization.

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